N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-13-6-7-18(16(4)9-13)23-19-17-10-22-26(5)20(17)25-21(24-19)27-11-14(2)8-15(3)12-27/h6-7,9-10,14-15H,8,11-12H2,1-5H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNUACNRVJFJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as compound 896002-59-8) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a rich presence of nitrogen atoms which may contribute to its biological interactions. The structure includes:
- A pyrazolo[3,4-d]pyrimidine core
- A dimethylphenyl group
- A dimethylpiperidine moiety
This structural diversity is believed to enhance its ability to interact with various biological targets.
The mechanisms through which N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The compound's interactions could potentially modulate pathways related to:
- Cell proliferation
- Apoptosis
- Neurotransmitter release
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold have shown promise in inhibiting tumor growth in various cancer cell lines.
| Compound | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Colon Carcinoma (HCT116) | 6.2 | |
| Compound B | Breast Cancer (T47D) | 27.3 |
These findings suggest that N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may possess similar anticancer properties.
Neuroprotective Effects
The presence of the piperidine ring in the compound is noteworthy as piperidine derivatives have been associated with neuroprotective effects. Research indicates that such compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
- Anticancer Activity : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against hypopharyngeal tumor cells and induced apoptosis more effectively than standard chemotherapy agents like bleomycin .
- Neuroprotection : Another research highlighted the dual inhibition of cholinesterases by a piperidine derivative which improved cognitive function in animal models of Alzheimer’s disease .
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula. †Estimated from analogs.
Substituent Effects on Physicochemical Properties
Position 1 :
Position 6 :
- 3,5-Dimethylpiperidine (Target) : Less polar than piperazine derivatives (–17), favoring lipophilicity and blood-brain barrier penetration.
- 4-Methylpiperazine () : Introduces hydrogen-bonding capacity, improving aqueous solubility .
- Benzyl/Ph-Piperazine () : Adds aromaticity, enhancing π-stacking but reducing solubility .
N-Substituent :
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for methyl groups (e.g., δ 1.67 ppm for CH3 in piperidinyl substituents) and aromatic protons (e.g., δ 7.01–8.21 ppm for phenyl rings) to confirm substitution patterns .
- IR Spectroscopy : Identify characteristic stretches, such as N–H (3131 cm⁻¹) and C=O (1624 cm⁻¹), to verify functional groups .
- HPLC : Ensure >95% purity using reverse-phase columns and UV detection at 254 nm, as reported for related pyrazolo[3,4-d]pyrimidines .
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced
- Molecular Docking : Predict binding modes to target proteins (e.g., kinase domains) using software like AutoDock Vina. Focus on key interactions, such as hydrogen bonds between the pyrimidine NH and active-site residues .
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), metabolic stability (CYP450 inhibition), and blood-brain barrier penetration. Substituents like 3,5-dimethylpiperidinyl may enhance lipophilicity but require balancing with solubility-enhancing groups (e.g., methoxy) .
What crystallographic insights are critical for understanding this compound’s solid-state behavior?
Q. Advanced
- Conformational Analysis : Measure dihedral angles between the pyrazolo[3,4-d]pyrimidine core and substituents (e.g., 12.8° for phenyl rings), which influence packing efficiency and stability .
- Intermolecular Interactions : Identify weak hydrogen bonds (e.g., C–H⋯O or C–H⋯π) that stabilize crystal lattices. For example, methyl groups (C61) acting as donors to methoxy acceptors can form polymeric chains .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic forms, which may impact solubility and bioavailability .
How can researchers design experiments to evaluate the compound’s selectivity against off-target receptors?
Q. Advanced
- Kinase Profiling : Screen against panels of recombinant kinases (e.g., tyrosine kinases) at varying concentrations (1 nM–10 µM) to calculate IC50 values and selectivity indices .
- Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive dyes) in time-resolved Förster resonance energy transfer (TR-FRET) assays to quantify displacement efficiency .
- Cryo-EM or X-ray Co-crystallization : Resolve compound-receptor complexes to identify critical binding motifs and guide structural modifications for improved selectivity .
What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
Q. Advanced
- Flow Chemistry : Transition batch reactions to continuous flow systems for precise control of reaction parameters (e.g., temperature, residence time), reducing side products .
- DoE (Design of Experiments) : Apply statistical models to optimize variables (e.g., solvent ratios, catalyst loading) and identify robust operating ranges .
- In-line Analytics : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and ensure reaction completion .
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